B1577594 Cathelin-related antimicrobial peptide

Cathelin-related antimicrobial peptide

Cat. No.: B1577594
Attention: For research use only. Not for human or veterinary use.
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Description

Cathelin-related antimicrobial peptide (CRAMP), encoded by the Camp gene, is the sole murine cathelicidin and a key effector molecule of the innate immune system . It is produced by various immune cells, including neutrophils, macrophages, B cells, and T cells, and is stored as an inactive propeptide that requires proteolytic cleavage for activation . CRAMP is the mouse ortholog of the human antimicrobial peptide LL-37, sharing a cationic and amphipathic α-helical structure that facilitates its primary mechanism of action: disrupting microbial cytoplasmic membranes . Studies show it can oligomerize to form narrow, charged channels in bacterial membranes, leading to permeabilization and cell death . Beyond its direct antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses, CRAMP possesses significant immunomodulatory functions, making it a vital tool for immunological research . It plays a role in differentially regulating adaptive immune responses; for instance, Camp -deficient B cells produce less IgG1 and IgE, while Camp -deficient CD4+ T cells cultured under Th2 conditions show increased IL-4 production . This indicates CRAMP is involved in modulating antibody class switching and T-helper cell differentiation. Its applications in research are extensive, including the study of host-pathogen interactions, wound healing, inflammation, and the development of novel anti-infective agents aimed at overcoming antibiotic resistance . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPE

Origin of Product

United States

Q & A

Q. What structural features of CRAMP determine its antimicrobial activity and mechanism of action?

CRAMP consists of a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain. Proteolytic cleavage of the cathelin domain releases the active peptide (e.g., LL-37 in humans), which adopts an α-helical conformation in microbial membranes, enabling pore formation and disruption of membrane integrity . Key structural determinants include cationic charge (mediated by lysine/arginine residues) for electrostatic interactions with anionic microbial membranes and hydrophobic regions for membrane insertion. Mutagenesis studies show that truncating the C-terminal helix reduces activity, while increasing hydrophobicity enhances potency but may elevate cytotoxicity .

Q. How do researchers experimentally validate CRAMP’s antimicrobial spectrum and specificity?

Standard assays include:

  • Broth microdilution : Measures minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Time-kill kinetics : Quantifies bactericidal kinetics under physiological salt/pH conditions .
  • Hemolysis assays : Evaluates cytotoxicity using mammalian red blood cells to assess therapeutic index .
  • Biofilm disruption : Confocal microscopy with LIVE/DEAD staining to visualize CRAMP’s penetration and biofilm eradication .

Advanced Research Questions

Q. What strategies address CRAMP’s proteolytic instability and cytotoxicity in systemic applications?

  • Delivery systems : Encapsulation in liposomes or polymeric nanoparticles improves stability and reduces off-target effects. For example, thin-film hydration methods for liposomal CRAMP enhance retention in infection sites .
  • Structural modifications : D-amino acid substitution or cyclization resists protease degradation. Hybrid peptides combining CRAMP with motifs from hemoglobin-derived antimicrobial peptides (e.g., HbβP) show reduced hemolysis while retaining activity .
  • Targeted delivery : Conjugation with antibodies or aptamers directs CRAMP to microbial biofilms or intracellular pathogens .

Q. How can researchers resolve contradictions in CRAMP’s immunomodulatory roles across disease models?

CRAMP exhibits dual roles: it suppresses inflammation in psoriasis by neutralizing pro-inflammatory LPS but exacerbates sepsis by releasing cytokines like TNF-α. To reconcile these, studies should:

  • Contextualize dose and microenvironment : Use transcriptomics (RNA-seq) to compare CRAMP’s effects in low-dose (anti-inflammatory) vs. high-dose (pro-inflammatory) scenarios .
  • Leverage knockout models : CRAMP⁻/⁻ mice reveal tissue-specific responses; e.g., impaired wound healing in skin but reduced sepsis severity in systemic infections .

Q. What computational tools optimize CRAMP’s design for enhanced activity and reduced resistance?

  • Machine learning models : Tools like AMPlify and Deep-AmPEP30 predict peptide sequences with high antimicrobial potential using neural networks trained on physicochemical properties (e.g., charge, hydrophobicity) .
  • Molecular dynamics (MD) simulations : Simulate CRAMP’s interaction with bacterial membranes to identify residues critical for pore formation. For example, MD reveals that arginine residues stabilize interactions with phosphatidylglycerol lipids .
  • Database mining : The Antimicrobial Peptide Database (APD) provides structural templates for hybrid peptide design .

Q. How do synergistic combinations of CRAMP with conventional antibiotics overcome multidrug resistance?

CRAMP disrupts bacterial membranes, enhancing antibiotic uptake. Methodological approaches include:

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to identify synergism (e.g., CRAMP + colistin against P. aeruginosa) .
  • Mechanistic studies : Fluorescent dye leakage assays confirm membrane permeabilization, while RT-qPCR monitors downregulation of efflux pump genes (e.g., mexAB-oprM) .

Methodological Challenges and Solutions

Q. Why do in vitro and in vivo efficacy results for CRAMP often diverge, and how can this be mitigated?

  • Physiological interference : Serum proteins (e.g., albumin) bind CRAMP, reducing bioavailability. Solutions:
  • Modify peptides with polyethylene glycol (PEGylation) to evade protein binding .
  • Use ex vivo infection models (e.g., human skin explants) to bridge in vitro-in vivo gaps .
    • Host-microbiome interactions : CRAMP may disrupt commensal microbiota. Metagenomic sequencing tracks off-target microbiome shifts .

Q. What experimental frameworks validate CRAMP’s role in modulating host immune responses?

  • Co-culture systems : CRAMP’s interaction with macrophages is assessed via ELISA (cytokine secretion) and flow cytometry (phagocytosis assays) .
  • Single-cell RNA-seq : Identifies immune cell subsets (e.g., dendritic cells) most responsive to CRAMP in inflammation .

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